

Application Notes: Analysis of Amino Acids via Derivatization with Dansyl Chloride

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Compound of Interest		
Compound Name:	Dansylamidoethyl Mercaptan	
Cat. No.:	B014668	Get Quote

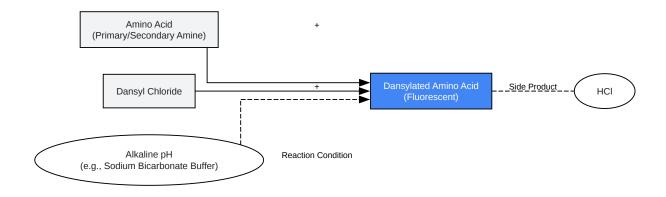
Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Amino acids are the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Due to their polar nature and lack of a strong chromophore, direct analysis of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to overcome these limitations. Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) is a robust and sensitive method for the analysis of primary and secondary amino acids. The dansyl group introduces a hydrophobic moiety, improving chromatographic retention on RP-columns, and a highly fluorescent tag, enabling sensitive detection.[1][2]

Principle of the Method

Dansyl chloride reacts with the primary and secondary amine groups of amino acids in an alkaline environment to form stable, fluorescent sulfonamide adducts.[2] This reaction, known as dansylation, significantly enhances the detectability of amino acids. The resulting dansylated amino acids can be separated by RP-HPLC and quantified using fluorescence or UV detectors, or more specifically and sensitively by liquid chromatography-mass spectrometry (LC-MS).[1][3]





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Dansylation Reaction of Amino Acids.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of amino acids derivatized with Dansyl chloride, followed by HPLC or LC-MS analysis.

Table 1: HPLC-UV/Fluorescence Detection of Dansylated Amino Acids



Amino Acid	Retention Time (min)	Linearity (R²)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Aspartic Acid	8.5	> 0.99	10-50 fmol	50-200 fmol
Glutamic Acid	9.2	> 0.99	10-50 fmol	50-200 fmol
Serine	10.1	> 0.99	10-50 fmol	50-200 fmol
Glycine	11.5	> 0.99	10-50 fmol	50-200 fmol
Alanine	13.2	> 0.99	10-50 fmol	50-200 fmol
Proline	15.8	> 0.99	20-100 fmol	100-500 fmol
Valine	17.4	> 0.99	10-50 fmol	50-200 fmol
Leucine	19.1	> 0.99	10-50 fmol	50-200 fmol
Phenylalanine	21.3	> 0.99	10-50 fmol	50-200 fmol

Note: Values are representative and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: LC-MS Parameters for Selected Dansylated Amino Acids

Amino Acid	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dansyl-Alanine	323.1	170.1	15
Dansyl-Valine	351.1	170.1	18
Dansyl-Leucine	365.2	170.1	18
Dansyl-Proline	349.1	170.1	20
Dansyl-Phenylalanine	399.1	170.1	22

Note: These parameters are for positive ion mode electrospray ionization (ESI) and will vary based on the mass spectrometer used.



Experimental Protocols

Protocol 1: Derivatization of Amino Acid Standards and Samples

Materials:

- Amino acid standard mix (e.g., 1 mM in 0.1 N HCl)
- Biological sample (e.g., plasma, cell culture media)
- Dansyl chloride solution (10 mg/mL in acetone or acetonitrile)
- Sodium bicarbonate buffer (100 mM, pH 9.5-10.0)
- Formic acid or Acetic acid (for reaction quenching)
- Acetonitrile
- Microcentrifuge tubes (1.5 mL)
- Heating block or water bath

Procedure:

- Sample Preparation:
 - For biological samples, deproteinization is necessary. Add 3 volumes of cold acetonitrile or methanol to 1 volume of the sample.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new microcentrifuge tube.
 - Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
 - \circ Reconstitute the dried extract in 50 μ L of sodium bicarbonate buffer.

Methodological & Application

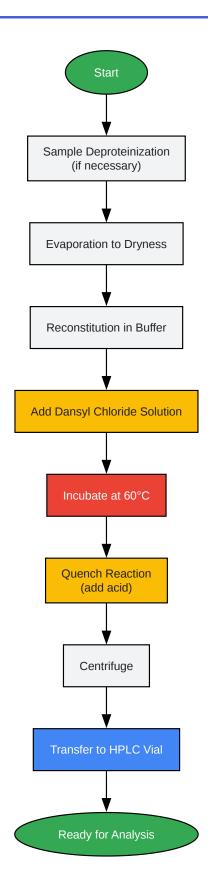




· Derivatization Reaction:

- \circ To 50 μ L of the reconstituted sample or amino acid standard in a microcentrifuge tube, add 100 μ L of the Dansyl chloride solution.
- Vortex the mixture for 30 seconds.
- Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.
 [2]
- After incubation, cool the tubes to room temperature.
- Reaction Quenching:
 - $\circ~$ To quench the reaction and remove excess Dansyl chloride, add 10 μL of 10% formic acid or acetic acid.
 - Vortex for 10 seconds.
 - Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
 - Transfer the supernatant to an HPLC vial for analysis.





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Derivatization Workflow.



Protocol 2: HPLC-UV/Fluorescence Analysis of Dansylated Amino Acids

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
- UV detector (set at 254 nm or 340 nm)
- Fluorescence detector (Excitation: 340 nm, Emission: 530 nm)

Reagents:

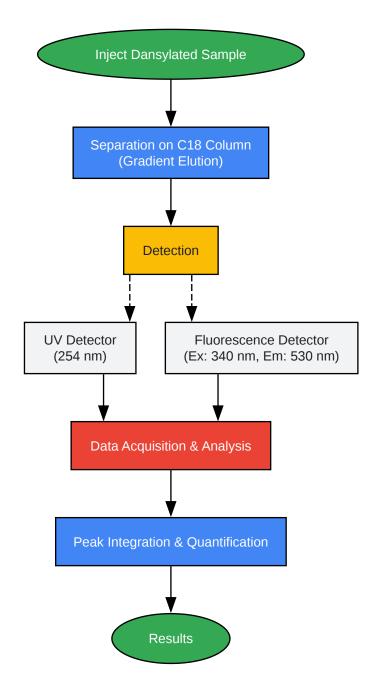
- Mobile Phase A: 25 mM Sodium Acetate buffer (pH 6.5) with 5% Acetonitrile
- Mobile Phase B: 100% Acetonitrile

Procedure:

- HPLC Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10-20 μL
 - Column temperature: 30°C
- Gradient Elution:
 - A typical gradient would be:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 50% B (linear gradient)
 - 25-30 min: 50% to 90% B (linear gradient)
 - 30-35 min: Hold at 90% B (column wash)



- 35-40 min: 90% to 10% B (return to initial conditions)
- 40-50 min: Hold at 10% B (equilibration)
- Data Analysis:
 - Identify peaks by comparing retention times with those of the amino acid standards.
 - Quantify the amino acids by integrating the peak areas and comparing them to a standard curve generated from the analysis of known concentrations of the amino acid standards.





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HPLC Analysis Workflow.

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